2-Fluoroloxoprofen
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Overview
Description
2-Fluoroloxoprofen is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for pain and inflammation management. This compound has been modified to include a fluorine atom, which enhances its pharmacological properties, making it less ulcerogenic while maintaining its anti-inflammatory efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroloxoprofen typically involves the fluorination of loxoprofenThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroloxoprofen undergoes various chemical reactions, including:
Oxidation: Conversion to its corresponding ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of other functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
2-Fluoroloxoprofen has a wide range of applications in scientific research:
Mechanism of Action
2-Fluoroloxoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The fluorine atom enhances the compound’s binding affinity to the COX enzymes, resulting in improved efficacy and reduced side effects .
Comparison with Similar Compounds
Loxoprofen: The parent compound, with similar anti-inflammatory properties but higher ulcerogenic potential.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Naproxen: A propionic acid derivative with comparable anti-inflammatory and analgesic properties.
Uniqueness: 2-Fluoroloxoprofen stands out due to its enhanced pharmacological profile, offering effective pain and inflammation relief with a lower risk of gastrointestinal side effects.
Properties
Molecular Formula |
C15H17FO3 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H17FO3/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19) |
InChI Key |
YDEVCGCLYOHOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)O |
Origin of Product |
United States |
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